Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an ethyl(methyl)amino group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl(methyl)amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in the synthesis include base catalysts such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The tert-butyl and ethyl(methyl)amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides and electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or drug precursor.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: Another piperidine derivative with similar structural features.
Uniqueness
Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 4-[ethyl(methyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-14(5)11-7-9-15(10-8-11)12(16)17-13(2,3)4/h11H,6-10H2,1-5H3 |
InChI Key |
VMRFOAKRGLYJKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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